molecular formula C5H9ClO2S B3183588 Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester CAS No. 101506-43-8

Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester

Cat. No.: B3183588
CAS No.: 101506-43-8
M. Wt: 168.64 g/mol
InChI Key: YFFLARCIYCUHQW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester involves its interaction with specific molecular targets, leading to the disruption of normal cellular processes. The exact pathways and targets can vary depending on the application, but generally, it affects the metabolic processes of pests and weeds, leading to their elimination .

Comparison with Similar Compounds

  • Carbonothioic acid, O-(1-chloroethyl) S-methyl ester
  • Carbonothioic acid, O-(1-chloroethyl) S-propyl ester

Comparison: Compared to its similar compounds, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as an insecticide and herbicide .

Properties

IUPAC Name

1-chloroethyl ethylsulfanylformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-3-9-5(7)8-4(2)6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLARCIYCUHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)OC(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-chloroethyl chloroformate (71.5 g, 0.5 mol) in diethyl ether (600 mL) was cooled to 0-4° C. in an ice-water bath and a solution of ethanethiol (37 mL, 0.5 mol) and triethylamine (69.3 mL, 0.5 mol) in diethyl ether (200 mL) was added dropwise over 1 h. The reaction mixture was removed from the ice bath and stirred at ambient temperature for 4 h. Triethylamine hydrochloride was removed by filtration, the filtrate concentrated under reduced pressure and the residue purified by vacuum distillation (67-68° C. at 240 mTorr) to afford the title compound (2) as a colorless liquid (75 g, 89%). 1H NMR (CDCl3, 400 MHz): δ 1.35 (t, 3H), 1.8 (d, 3H), 2.9 (dq, 2H), 6.6 (q, 1H).
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
69.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
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Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
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Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
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Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
Reactant of Route 5
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
Reactant of Route 6
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester

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